N'-[2-(4-bromophenoxy)acetyl]thiophene-2-carbohydrazide
Description
2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE is a complex organic compound that features both bromophenoxy and thiophene moieties
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18) |
InChI Key |
LMGZQFQDTYHXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is treated with thionyl chloride to form thiophene-2-carbonyl chloride.
Coupling reaction: The final step involves the reaction of 4-bromophenoxyacetic acid with thiophene-2-carbonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and bromophenoxy groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide
- 2-(4-Fluorophenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide
- 2-(4-Methylphenoxy)-N’-(thiophene-2-carbonyl)acetohydrazide
Uniqueness
2-(4-BROMOPHENOXY)-N’-(THIOPHENE-2-CARBONYL)ACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to different biological activities or material properties.
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